4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride
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Overview
Description
Ripasudil hydrochloride dihydrate is a selective Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor. It is primarily used in the treatment of glaucoma and ocular hypertension. This compound works by increasing the outflow of aqueous humor through the trabecular meshwork and Schlemm’s canal, thereby reducing intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ripasudil hydrochloride dihydrate is synthesized through a multi-step process. The synthesis begins with the preparation of the core structure, 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline. This core structure is then modified by incorporating a fluorine atom at the C4 position of the isoquinoline moiety and attaching a methyl group to the C2’ position of the 1,4-diazepane moiety . The final product is obtained as a dihydrate hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ripasudil hydrochloride dihydrate involves large-scale synthesis using high-purity reagents and solvents. The process is optimized for yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Ripasudil hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can produce various substituted isoquinolines .
Scientific Research Applications
Ripasudil hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of ROCK inhibitors and their chemical properties.
Biology: The compound is employed in research on cell signaling pathways and cytoskeletal dynamics.
Medicine: Ripasudil hydrochloride dihydrate is extensively studied for its therapeutic potential in treating glaucoma, ocular hypertension, diabetic retinopathy, and diabetic macular edema
Industry: The compound is used in the development of new ophthalmic drugs and formulations.
Mechanism of Action
Ripasudil hydrochloride dihydrate exerts its effects by inhibiting the activity of Rho-associated coiled-coil-containing protein kinase (ROCK). This inhibition leads to cytoskeletal changes, including the retraction and rounding of cell bodies and disruption of actin bundles in the trabecular meshwork. These changes reduce the compaction of trabecular meshwork tissue, resulting in increased aqueous outflow and reduced intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ripasudil hydrochloride dihydrate is unique due to its high selectivity and potency as a ROCK inhibitor. The incorporation of a fluorine atom and a chiral methyl group significantly enhances its pharmacological action compared to fasudil . Additionally, ripasudil has shown better efficacy and safety profiles in clinical studies .
Biological Activity
Overview
4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline; dihydrate; hydrochloride (CAS No. 887375-67-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a fluorine atom, a sulfonyl group, and a diazepane ring, which contribute to its pharmacological properties.
- Molecular Formula : C15H23ClFN3O4S
- Molecular Weight : 395.88 g/mol
- IUPAC Name : (S)-4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline hydrochloride dihydrate
The primary mechanism of action for this compound involves its role as a Rho kinase inhibitor. Rho kinases are critical in regulating various cellular functions, including contraction, motility, and proliferation. By inhibiting Rho kinase activity, this compound can modulate signaling pathways that are pivotal in various diseases.
Antimicrobial Activity
Research has shown that compounds similar to 4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline exhibit moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The inhibition of bacterial growth is often quantified using Minimum Inhibitory Concentration (MIC) assays.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. For instance:
- Acetylcholinesterase (AChE) Inhibition : Studies indicate that derivatives of this compound can inhibit AChE with varying degrees of potency. This is particularly relevant in the context of neurodegenerative diseases.
Compound | IC50 (µM) |
---|---|
Eserine (control) | 0.5 |
4-Fluoro derivative | Varies |
Anticancer Potential
The sulfonamide moiety in the structure is associated with anticancer properties. Compounds with similar frameworks have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Case Studies
- Study on Rho Kinase Inhibition : A study investigated the effects of various isoquinoline derivatives on Rho kinase activity. The results indicated that the presence of the sulfonyl group significantly enhances inhibitory activity compared to non-sulfonylated analogs.
- Antimicrobial Screening : A comparative study assessed the antimicrobial efficacy of 4-Fluoro derivatives against multiple bacterial strains. The findings highlighted strong activity against gram-positive bacteria, suggesting potential therapeutic applications in treating infections.
Properties
IUPAC Name |
4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJNMACGABCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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